2-(Dipropylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 2-(Dipropylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 132304-31-5
VCID: VC18408579
InChI: InChI=1S/C12H22N4OS/c1-4-7-16(8-5-2)9-10(17)13-12-15-14-11(6-3)18-12/h4-9H2,1-3H3,(H,13,15,17)
SMILES:
Molecular Formula: C12H22N4OS
Molecular Weight: 270.40 g/mol

2-(Dipropylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

CAS No.: 132304-31-5

Cat. No.: VC18408579

Molecular Formula: C12H22N4OS

Molecular Weight: 270.40 g/mol

* For research use only. Not for human or veterinary use.

2-(Dipropylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide - 132304-31-5

Specification

CAS No. 132304-31-5
Molecular Formula C12H22N4OS
Molecular Weight 270.40 g/mol
IUPAC Name 2-(dipropylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Standard InChI InChI=1S/C12H22N4OS/c1-4-7-16(8-5-2)9-10(17)13-12-15-14-11(6-3)18-12/h4-9H2,1-3H3,(H,13,15,17)
Standard InChI Key VETLEZWMIFKCMA-UHFFFAOYSA-N
Canonical SMILES CCCN(CCC)CC(=O)NC1=NN=C(S1)CC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a 1,3,4-thiadiazole ring substituted at position 2 with an ethyl group (-C₂H₅) and at position 5 with an acetamide group (-NH-C(=O)-CH₂-). The acetamide nitrogen is further functionalized with two propyl chains, forming a dipropylamino substituent (-N(C₃H₇)₂) . This configuration confers both lipophilic and electron-donating properties, which influence its reactivity and solubility.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₂N₄OS
Molecular Weight270.40 g/mol
CAS Registry Number132304-31-5
IUPAC Name2-(Dipropylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
SMILESCCCN(CCC)CC(=O)NC1=NN=C(S1)CC
InChIKeyVETLEZWMIFKCMA-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(dipropylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is hypothesized to involve sequential functionalization of the thiadiazole ring. A plausible pathway includes:

  • Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives with ethyl isocyanatoacetate to yield 5-ethyl-1,3,4-thiadiazol-2-amine.

  • Acetamide Coupling: Reaction of the thiadiazole amine with chloroacetyl chloride, followed by nucleophilic substitution with dipropylamine to install the dipropylamino group.

Table 2: Comparative Synthesis Strategies for Thiadiazole-Acetamides

MethodReagentsYield (%)Purity (%)Challenges
CondensationThiosemicarbazide, R-COCl45–6085–90Byproduct formation
Nucleophilic SubstitutionChloroacetamide, R₂NH60–7592–95Steric hindrance

Industrial Scalability

Industrial production remains unexplored, but continuous-flow reactors could mitigate exothermic risks during chloroacetyl chloride reactions. Purification via recrystallization from ethanol/water mixtures is recommended to achieve >95% purity.

Future Research Directions

  • Synthetic Optimization: Develop catalytic methods (e.g., palladium-catalyzed aminations) to improve yields.

  • Biological Screening: Partner with pharmacologists to evaluate neuroprotective and antimicrobial efficacy.

  • Computational Modeling: Use DFT calculations to predict metabolite pathways and toxicity.

  • Regulatory Compliance: Conduct OECD guideline tests for ecotoxicology and biodegradability.

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